Regioisomeric Precision: Ortho- vs. Para-Substituted Benzoate Conformational Constraint
The compound is the ortho-substituted regioisomer, contrasting with the para-substituted methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5). The ortho-ester forces a specific, constrained intramolecular hydrogen bond between the amide -NH and the ester carbonyl oxygen, pre-organizing the molecule into a distinct bioactive conformation . The para-isomer cannot adopt this conformation due to the increased distance between these groups, leading to a linear, more flexible arrangement . This fundamental structural difference translates directly into divergent target binding, as demonstrated by the class's known sensitivity to subtle structural changes in ACSS2 [1] and PASK [2] inhibition.
| Evidence Dimension | Intramolecular hydrogen bonding and conformational pre-organization |
|---|---|
| Target Compound Data | Methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate (ortho-isomer); SMILES: COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
| Comparator Or Baseline | Methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate (para-isomer); CAS 5809-58-5; SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
| Quantified Difference | Ortho-isomer forms a stable 6-membered intramolecular hydrogen-bonded ring; para-isomer is geometrically incapable of this. This results in a predicted difference in conformational entropy and molecular shape, directly influencing binding to targets like ACSS2, where a specific urea-based quinoxaline inhibitor showed an IC50 of 6.8 µM for lipid synthesis inhibition [1]. |
| Conditions | Molecular modeling and 2D structural analysis; Biological confirmation inferred from ACSS2 inhibitor chemotype SAR [1]. |
Why This Matters
For procurement, this difference is critical; using the para-isomer in a biochemical assay designed for the ortho-isomer will yield false negatives or significantly altered potency due to mismatched molecular recognition.
- [1] Comerford, S. A., et al. (2014). Acetate Dependence of Tumors. Cell, 159(7), 1591–1602. (PMC4272450). View Source
- [2] US Patent 8,916,561. Substituted quinoxaline compounds for the inhibition of PASK. Issued December 23, 2014. View Source
